molecular formula C13H19N5O B8368911 N-(6-Aminohexyl)-4-azidobenzamide CAS No. 88373-04-0

N-(6-Aminohexyl)-4-azidobenzamide

Cat. No.: B8368911
CAS No.: 88373-04-0
M. Wt: 261.32 g/mol
InChI Key: XMMMJWVMQGSKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)-4-azidobenzamide is a bifunctional molecule featuring a 4-azidobenzamide group linked to a 6-aminohexyl spacer. The azide group enables bioorthogonal "click chemistry" applications, while the aminohexyl chain provides solubility and conjugation capabilities. This compound is widely used in chemical biology for protein labeling, drug delivery, and biomaterial functionalization . Key properties include:

  • Molecular formula: C₁₃H₁₈N₄O₂
  • Functional groups: Aromatic azide (N₃), primary amine (-NH₂), and amide (-CONH-).
  • Reactivity: The azide participates in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine facilitates covalent attachment to carboxylic acids or activated esters.

Properties

CAS No.

88373-04-0

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

N-(6-aminohexyl)-4-azidobenzamide

InChI

InChI=1S/C13H19N5O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10,14H2,(H,16,19)

InChI Key

XMMMJWVMQGSKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCN)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Moieties

(a) N-(6-Aminohexyl)-4-methoxybenzamide
  • Key differences : Replaces the azide with a methoxy group (-OCH₃).
  • Applications : Used in oligonucleotide conjugation studies. Demonstrates pH-dependent stability, with significant hydrolysis at pH ≤ 5.2 .
  • Stability : Less stable under acidic conditions compared to the azide-containing analogue due to the absence of a stabilizing electron-withdrawing group.
(b) N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)
  • Key differences : Substitutes the benzamide with a naphthalenesulfonamide group.
  • Applications : A calmodulin inhibitor used in calcium signaling studies. Binds to Ca²⁺-calmodulin complexes (Kd = 11 µM) and modulates myosin light chain kinase activity .
  • Biological activity: Unlike N-(6-Aminohexyl)-4-azidobenzamide, W-7 directly interferes with calcium-dependent enzymes, making it unsuitable for bioorthogonal applications.
(c) CP-PhN3 and BG-PhN3
  • Key differences: Feature 4-azidobenzamide linked to heterocyclic bases (e.g., purine or pyrimidine) instead of a simple aminohexyl chain.
  • Applications : Used in self-labeling protein tags (e.g., SNAP-tag systems). BG-PhN3 achieves 79% yield in conjugation reactions, highlighting superior efficiency compared to simpler analogues .

Analogues with Varied Spacer Chains

(a) N-(6-Azidohexyl)-4-(N-hydroxyacetamido)benzamide
  • Key differences : Replaces the primary amine with an azide on the hexyl chain.
  • Synthesis : Produced via THP-deprotection in HCl/dioxane, yielding a pale yellow solid (85% yield) .
  • Utility : The dual azide functionality enables cross-linking applications but lacks the amine’s versatility for further derivatization.
(b) Dimeric γ-AApeptides (e.g., Compound 7)
  • Key differences : Incorporates bulky adamantane groups and extended decanamide chains.
  • Applications: Designed for antimicrobial activity. Exhibits higher molecular weight (1,055.8 Da) and hydrophobicity compared to this compound .

Functional Comparison Table

Compound Molecular Weight (Da) Key Functional Groups Yield (%) Key Applications Stability Notes
This compound 286.3 -N₃, -NH₂, -CONH- 61–85 Protein labeling, click chemistry Stable in neutral/basic conditions
N-(6-Aminohexyl)-4-methoxybenzamide 266.3 -OCH₃, -NH₂, -CONH- 78 Oligonucleotide conjugation pH-sensitive hydrolysis
W-7 344.9 -SO₂NH-, -Cl, naphthalene N/A Calcium signaling inhibition Binds Ca²⁺-calmodulin (Kd = 11 µM)
BG-PhN3 483.2 -N₃, purine, -CONH- 79 SNAP-tag protein labeling High conjugation efficiency

Stability and Reactivity

  • This compound shows superior stability in physiological conditions compared to analogues with electron-donating groups (e.g., methoxy) .
  • The azide group’s reactivity is retained in aqueous buffers, enabling in vivo labeling without side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.